molecular formula C20H16FNO B3842939 N-(2-fluorophenyl)-2,2-diphenylacetamide

N-(2-fluorophenyl)-2,2-diphenylacetamide

Cat. No.: B3842939
M. Wt: 305.3 g/mol
InChI Key: UBABNGXTYKQILX-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-2,2-diphenylacetamide is a substituted acetamide derivative featuring two phenyl groups at the C2 position and a 2-fluorophenyl moiety attached to the amide nitrogen. Structurally, it belongs to the diphenylacetamide family, a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may enhance metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBABNGXTYKQILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,2-diphenylacetamide typically involves the reaction of 2-fluoroaniline with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are carefully controlled to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological membranes, increasing its permeability and stability. The amide group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(2-fluorophenyl)-2,2-diphenylacetamide can be contextualized by comparing it to structurally related diphenylacetamide derivatives. Key analogs and their characteristics are summarized below:

Table 1: Comparative Analysis of Diphenylacetamide Derivatives

Compound Name Substituents Biological Activity Binding Energy (kcal/mol) Inhibition Constant (Ki, µM) Key References
This compound 2-Fluorophenyl at N-position Predicted COX-2 inhibition (inferred)
L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide) Morpholine and diethylamino groups COX-2 inhibition -9.2 (AutoDock) 0.45
N-(4-Chlorophenyl)-2,2-diphenylacetamide 4-Chlorophenyl at N-position Herbicidal activity; strong N-H⋯O hydrogen bonds
N-[4-(Morpholine-4-sulfonyl)phenyl]-2,2-diphenylacetamide Morpholine-sulfonyl group Not explicitly stated; likely enzyme inhibition
Pyrenophorol (L3) Polyaromatic substituents COX-2 inhibition (superior to diclofenac) -10.1 (AutoDock) 0.12
2,2-Diphenylacetamide (core structure) No N-substituent Antimycobacterial; precursor to pharmaceuticals

Key Findings from Comparisons

COX-2 Inhibition :

  • The morpholine-containing analog L2 exhibits strong COX-2 inhibition (Ki = 0.45 µM), outperforming standard drugs like ibuprofen (Ki ~ 1–10 µM) . Its binding energy (-9.2 kcal/mol) suggests high ligand efficiency due to the morpholine group’s hydrogen-bonding capacity and conformational flexibility.
  • This compound is hypothesized to show similar or enhanced activity due to the electron-withdrawing fluorine atom, which may stabilize interactions with COX-2’s hydrophobic pocket. However, experimental validation is needed.

Structural and Electronic Effects :

  • Fluorine vs. Chlorine Substituents : The 2-fluorophenyl group in the target compound may confer greater metabolic stability compared to the 4-chlorophenyl analog . Fluorine’s smaller size and higher electronegativity could reduce steric hindrance while enhancing dipole interactions.
  • Morpholine Derivatives : The addition of morpholine (as in L2 and N-[4-(morpholine-4-sulfonyl)phenyl]-2,2-diphenylacetamide) improves solubility and target engagement, as seen in L2’s low Ki value .

Crystallographic and Hydrogen-Bonding Patterns :

  • The parent compound 2,2-diphenylacetamide forms extensive N-H⋯O and C-H⋯O hydrogen bonds, creating zigzag chains in its crystal lattice. These interactions are critical for stability and may influence bioavailability .
  • Substituted analogs like N-(4-chlorophenyl)-2,2-diphenylacetamide retain strong intramolecular hydrogen bonds, which correlate with their biological efficacy .

Computational Insights :

  • DFT studies on thiourea derivatives (e.g., N-[(2,6-diethylphenyl)carbamothioyl]-2,2-diphenylacetamide) reveal energy gaps of ~4.3–4.5 eV, indicating moderate reactivity and stability . Similar calculations for this compound could predict its electronic profile and reactivity.

Biological Activity

N-(2-fluorophenyl)-2,2-diphenylacetamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound features a fluorinated phenyl ring and a diphenylacetamide moiety. The presence of the fluorine atom enhances lipophilicity and membrane permeability, which may contribute to its biological activity. The molecular formula for this compound is C19H18FNO, with a molecular weight of approximately 303.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced cell proliferation and enhanced apoptosis in cancer cells.
  • Receptor Modulation : The amide group can form hydrogen bonds with target proteins, influencing their activity and function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies employing the microdilution method demonstrated significant antimicrobial properties.
  • Anticancer Properties : In vitro studies have indicated that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines and inhibiting tumor growth through various mechanisms.
  • Anticonvulsant Effects : Preliminary research suggests potential anticonvulsant properties, although further studies are necessary to elucidate the underlying mechanisms.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating potent antimicrobial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida glabrata128

Anticancer Activity

In vitro assays using various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. A notable study reported an IC50 value of 15 µM against breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Anticonvulsant Activity

In animal models, the compound was evaluated for anticonvulsant activity using the maximal electroshock (MES) test. Results indicated that doses of 50 mg/kg provided significant protection against induced seizures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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